1-[(3-chlorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide
CAS No.: 946231-20-5
Cat. No.: VC11935743
Molecular Formula: C20H14ClF3N2O2
Molecular Weight: 406.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946231-20-5 |
|---|---|
| Molecular Formula | C20H14ClF3N2O2 |
| Molecular Weight | 406.8 g/mol |
| IUPAC Name | 1-[(3-chlorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H14ClF3N2O2/c21-15-5-3-4-13(10-15)11-26-12-14(8-9-18(26)27)19(28)25-17-7-2-1-6-16(17)20(22,23)24/h1-10,12H,11H2,(H,25,28) |
| Standard InChI Key | MGZDEGRGLHROEC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |
| Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |
Introduction
1-[(3-chlorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine family. It features a six-membered ring with a keto group and an amide functional group, along with a trifluoromethyl group and a chlorophenyl moiety. These structural elements contribute to its unique chemical properties and potential biological activities.
Molecular Formula and Weight
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Molecular Formula: Not explicitly provided in the search results, but typically for such compounds, it would be derived from the structural components.
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Molecular Weight: Approximately 372.76 g/mol, as reported for similar compounds in the dihydropyridine family.
Functional Groups and Reactivity
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Carbonyl Group (C=O): Can undergo nucleophilic addition reactions.
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Amide Group: Participates in hydrolysis under acidic or basic conditions.
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Trifluoromethyl Group: Enhances lipophilicity and influences reactivity in electrophilic aromatic substitution reactions.
Synthesis and Preparation
The synthesis of 1-[(3-chlorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide typically involves multi-step reactions. Although specific synthesis protocols for this compound are not detailed in the search results, similar dihydropyridine compounds often require careful selection of starting materials and reaction conditions to achieve the desired structure.
Biological Activities and Potential Applications
Compounds similar to 1-[(3-chlorophenyl)methyl]-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyridine-3-carboxamide exhibit various biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability compared to similar compounds lacking such substituents.
Comparison with Similar Compounds
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Contains difluorobenzyl | Studied for similar biological activities |
| 3-Pyridinecarboxamide, 2-(((1,6-dihydro-6-oxo-3-pyridinyl)methyl)amino)-N-(3-(trifluoromethyl)phenyl) | Shares trifluoromethyl group | Potential for similar reactivity |
| 2-Oxo-1,2-dihydropyridine-3-carboxylic acid | Basic structure; lacks substituents | Less biologically active compared to substituted forms |
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